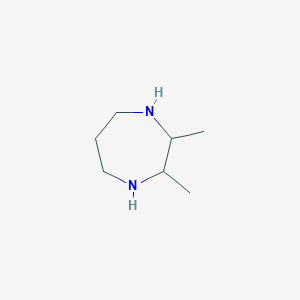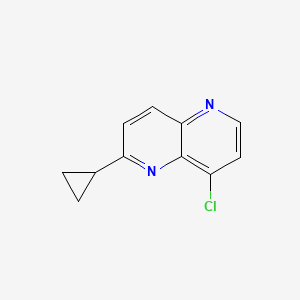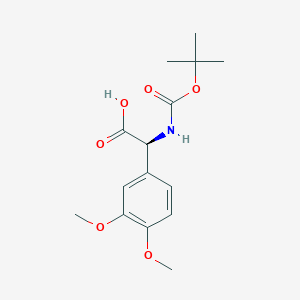![molecular formula C18H26N2O4S B14017385 cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-76-2](/img/structure/B14017385.png)
cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C19H29N2O3S It is known for its unique structure, which combines a cyclopentyl group, a phenyl ring, and a cyclohexylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cyclopentylamine with 4-(cyclohexylsulfamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl N-[4-(ethoxycarbonyl)phenyl]carbamate
- Cyclopentyl N-[4-(methylsulfamoyl)phenyl]carbamate
Uniqueness
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
35819-76-2 |
|---|---|
Fórmula molecular |
C18H26N2O4S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C18H26N2O4S/c21-18(24-16-8-4-5-9-16)19-14-10-12-17(13-11-14)25(22,23)20-15-6-2-1-3-7-15/h10-13,15-16,20H,1-9H2,(H,19,21) |
Clave InChI |
RNUGKTPNXSCIHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



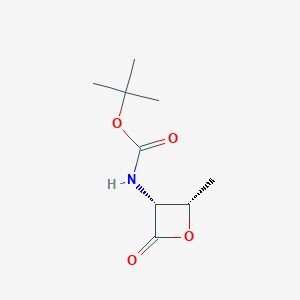
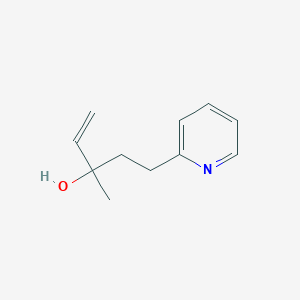

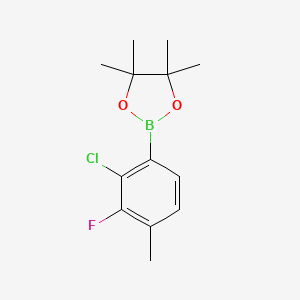
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)


